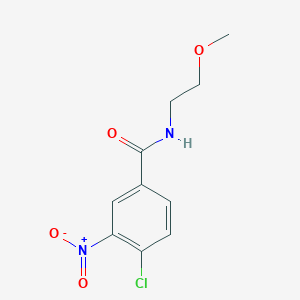methanone](/img/structure/B4701074.png)
[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone
Overview
Description
[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole class of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.
Mechanism of Action
[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a key role in the regulation of various physiological processes. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system and produce a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids and include alterations in mood, perception, and cognition. This compound has also been shown to produce effects on the cardiovascular system, respiratory system, and gastrointestinal system.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of synthetic cannabinoids on specific physiological processes and gain a better understanding of their potential therapeutic applications. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to conduct research on this compound in a safe and ethical manner.
Future Directions
There are several potential future directions for research on [1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for specific cannabinoid receptors. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the body and the potential risks associated with their use.
Scientific Research Applications
[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone has been used in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, inflammation, and appetite regulation. This compound has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions such as cancer, epilepsy, and multiple sclerosis.
properties
IUPAC Name |
(2-fluorophenyl)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO/c23-16-11-9-15(10-12-16)13-25-14-19(17-5-2-4-8-21(17)25)22(26)18-6-1-3-7-20(18)24/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKXDMLFSMERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4700991.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)


![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)
![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4701017.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide](/img/structure/B4701028.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4701063.png)
![N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4701080.png)
